1-Propyl-1H-benzimidazol-5-amine dihydrochloride
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Overview
Description
“1-Propyl-1H-benzimidazol-5-amine dihydrochloride” is a chemical compound with the molecular formula C10H15Cl2N3 . It has an average mass of 248.152 Da and a mono-isotopic mass of 247.064301 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H . This code provides a specific string representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Biological Activity
1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a derivative of benzimidazole, which has been studied for various applications in scientific research. For example, studies have been conducted on the synthesis, antimicrobial, and cytotoxic activity of benzimidazole derivatives. Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibited significant antibacterial and cytotoxic activities in vitro (Noolvi et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives, including this compound, have also been investigated for their corrosion inhibition properties. Tang et al. (2013) studied novel benzimidazole derivatives as inhibitors for mild steel in acidic media. They found that these compounds prevent corrosion by adsorbing on the steel surface and forming insoluble complexes (Tang et al., 2013).
Anti-Cancer and Anti-Filarial Activity
Additionally, Ram et al. (1992) synthesized and evaluated the biological activity of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. They demonstrated significant growth inhibition in L1210 cells, indicating potential anti-cancer and antifilarial applications (Ram et al., 1992).
pH Sensing
This compound derivatives have also been explored for their chemosensor properties. Tolpygin et al. (2012) synthesized a derivative that showed high chemosensor activity with respect to hydrogen cations, indicating potential use in pH sensing applications (Tolpygin et al., 2012).
Safety and Hazards
The compound has been classified as causing skin irritation (H315) and eye irritation (H319) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . Always handle chemicals with appropriate safety equipment and follow your institution’s disposal regulations.
properties
IUPAC Name |
1-propylbenzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSMEKOVVYNPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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